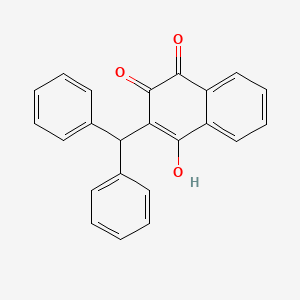
3-Benzhydryl-4-hydroxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE: is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to a naphthoquinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-naphthoquinone and diphenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents. For example, the reaction may be conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, in an organic solvent like dichloromethane.
Reaction Steps: The diphenylmethanol undergoes a Friedel-Crafts alkylation reaction with 1,4-naphthoquinone to form the desired product. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as automated reactors and in-line monitoring, are employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions: Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The hydroxyl group and the diphenylmethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学研究应用
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence cellular pathways, such as oxidative stress response, apoptosis, and signal transduction.
相似化合物的比较
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE can be compared with other similar compounds, such as:
- 2-(Phenylmethyl)-3-hydroxy-1,4-naphthoquinone
- 2-(Diphenylmethyl)-1,4-naphthoquinone
- 3-Hydroxy-1,4-naphthoquinone
Uniqueness: The presence of both the diphenylmethyl group and the hydroxyl group in Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE imparts unique chemical and biological properties, distinguishing it from other naphthoquinone derivatives.
属性
CAS 编号 |
15451-44-2 |
|---|---|
分子式 |
C23H16O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-benzhydryl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)23(26)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,24H |
InChI 键 |
QRBYHTLNCCRJAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



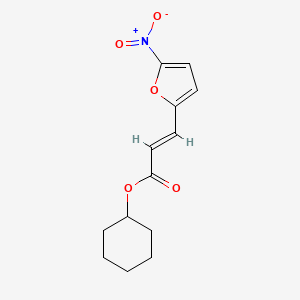
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
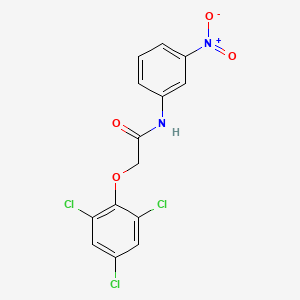

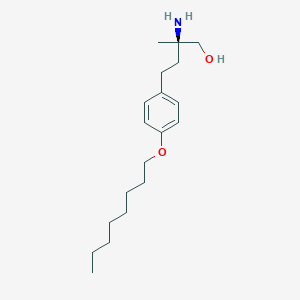
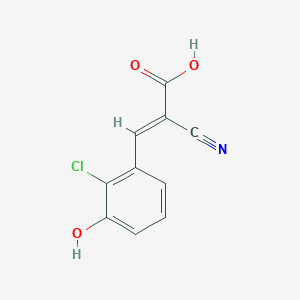
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)

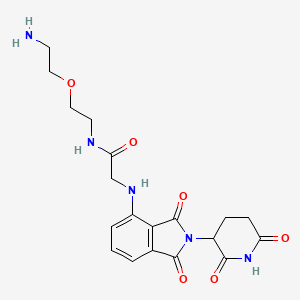
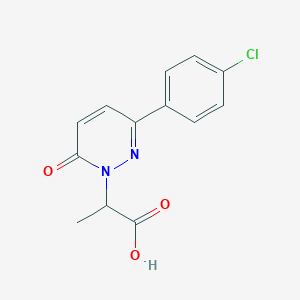
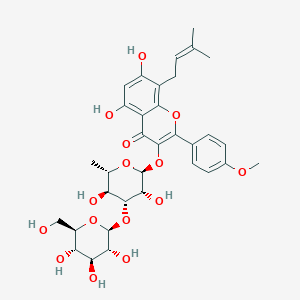
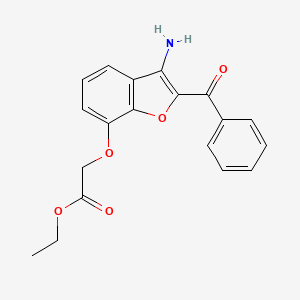
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
